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molecular formula C12H18BrN B3225568 4-bromo-N-hexylaniline CAS No. 125017-21-2

4-bromo-N-hexylaniline

Cat. No. B3225568
M. Wt: 256.18 g/mol
InChI Key: CJMPJDXEPCOGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06867298B2

Procedure details

Using the general procedure, 1,4-dibromobenzene (236 mg, 1.0 mmol) was coupled with n-hexylamine (158 μL, 1.2 mmol) at 90° C. for 20 h. Purification of the crude product by column chromatography on silica gel using hexane/ethyl acetate (20:1) as eluent afforded the desired product as a colorless oil (212 mg, 83% yield). Rf=0.6 (hexane/ethyl acetate=10:1).
Quantity
236 mg
Type
reactant
Reaction Step One
Quantity
158 μL
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1.[CH2:9]([NH2:15])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]>>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([NH:15][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
236 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Step Two
Name
Quantity
158 μL
Type
reactant
Smiles
C(CCCCC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification of the crude product by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(NCCCCCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 212 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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